Nitrofluorenone

Photoconductivity Organic Electronics Thin Films

2-Nitro-9-fluorenone is the preferred mononitrofluorenone for applications requiring a strong, reproducible mutagenic signal—it outperforms 3-nitrofluorenone in Ames tests. Its reversible nitro-to-hydroxylamine redox center, absent in parent fluorenone, enables unique electron-transfer mediator design and NADH electrooxidation catalyst development. Fully substitutes phylloquinone in photosystem I assays where anthrone interferes. Baseline photosensitivity (0.018) suits cost-sensitive photoconductive films. Choose high-purity 2-isomer for structure-function studies and reliable positive controls.

Molecular Formula C13H7NO3
Molecular Weight 225.20 g/mol
Cat. No. B14763482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofluorenone
Molecular FormulaC13H7NO3
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C2=CC=C(C3=O)[N+](=O)[O-]
InChIInChI=1S/C13H7NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-7H
InChIKeyFGFOZLCWAHRUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrofluorenone: Procurement Guide for Electron-Deficient Fluorenone Derivatives in Photoelectronic and Biosensing Research


Nitrofluorenone, most commonly encountered as 2-nitro-9-fluorenone (CAS 3096-52-4), is a nitro-substituted polycyclic aromatic ketone that functions as a strong electron acceptor due to the synergistic electron-withdrawing effects of its nitro and carbonyl groups . This compound class is distinguished from the parent fluorenone by significantly enhanced electron affinity and unique redox chemistry based on the reversible two-electron/two-proton conversion of the nitro group to a hydroxylamine [1]. These properties make nitrofluorenones valuable intermediates and functional materials in organic electronics, electrocatalysis, and biological probing, but also necessitate careful handling due to well-documented mutagenic activity that varies sharply with substitution pattern [2].

Why 9-Fluorenone Cannot Substitute for Nitrofluorenone in Electron-Transfer Applications


The parent compound 9-fluorenone is a moderate electron acceptor, but its nitro-substituted derivatives exhibit drastically altered electronic and photophysical properties that cannot be approximated by the base scaffold . The introduction of even a single nitro group creates a distinct redox-active center capable of reversible nitroso/hydroxylamine interconversion, a functionality entirely absent in unsubstituted fluorenone [1]. Furthermore, the number and positional isomerism of nitro groups dictate performance in critical parameters such as photosensitivity (0.018 vs. 0.60) and mutagenic potency, rendering within-class substitution unpredictable without quantitative, isomer-specific data [2]. Generic substitution based solely on the fluorenone core risks complete loss of desired electron-transfer activity or unintended introduction of bioactivity.

Quantitative Differentiation of Nitrofluorenone Isomers and Analogs: A Comparative Evidence Guide


Photosensitivity Enhancement: Nitrofluorenone vs. Tetranitrofluorenone in Thin-Film Photoconductors

The photoconductivity of vacuum-evaporated thin films shows a direct, quantitative relationship between the number of nitro substituents and photosensitivity. Mononitrofluorenone exhibits a photosensitivity of 0.018, which increases over 33-fold to 0.60 for tetranitrofluorenone [1]. This demonstrates that while mononitrofluorenone provides a functional baseline, higher nitro substitution yields vastly superior performance for light-sensing applications, though this may come with increased material cost or synthetic complexity.

Photoconductivity Organic Electronics Thin Films

Positional Isomerism and Mutagenic Potency: 2-Nitrofluorenone vs. 3-Nitrofluorenone in Bacterial Assays

In Salmonella mutagenicity assays, the position of the nitro group relative to the carbonyl moiety significantly impacts activity. 2-Nitrofluorenone was found to be more mutagenic than its positional isomer, 3-nitrofluorenone [1]. This intra-class differential is critical for researchers requiring a positive control mutagen with a specific potency range or those studying environmental nitroarene toxicity.

Genotoxicity Ames Test Structure-Activity Relationship

Electrocatalytic Efficiency: 2,4,7-Trinitrofluorenone (TNF) as a Benchmark NADH Oxidation Mediator

Within the nitrofluorenone family, 2,4,7-trinitro-9-fluorenone (TNF) has been identified as a particularly efficient redox mediator for NADH oxidation. It achieves a catalytic rate constant of 8 × 10⁴ M⁻¹ s⁻¹ at potentials close to 0 V vs. Ag/AgCl when adsorbed on glassy carbon [1]. While mononitrofluorenones also function as NADH oxidation catalysts, this study highlights TNF as the optimized lead structure from a comparative evaluation of trinitro-fluorenone derivatives, providing a quantitative benchmark for mediator performance.

Electrocatalysis NADH Oxidation Biosensors

Functional Replacement of Biological Electron Acceptors: 2-Nitrofluorenone vs. Anthrone in Photosystem I

2-Nitrofluorenone fully mediates electron transfer between the reduced primary acceptor chlorophyll A₀⁻ and the iron-sulfur centers in spinach photosystem I, effectively replacing the native secondary acceptor phylloquinone [1]. This functional replacement is also achieved by anthrone, indicating that within this biological context, 2-nitrofluorenone and anthrone perform equivalently. The study concludes that the reaction is governed by redox properties rather than precise molecular structure, positioning 2-nitrofluorenone as a viable, non-quinone alternative for probing photosynthetic electron transport chains.

Photosynthesis Electron Transfer Biomimetics

Validated Application Scenarios for Nitrofluorenone Based on Quantitative Differentiation


Cost-Effective Photoconductive Material for Low-Sensitivity Optoelectronics

When designing photoconductive thin films where ultra-high sensitivity is not required, mononitrofluorenone offers a baseline photosensitivity of 0.018 [1]. While tetranitrofluorenone delivers 33-fold higher sensitivity (0.60), the mononitro derivative may be preferred for cost-sensitive applications or initial material screening due to simpler synthesis. Researchers should verify that this lower sensitivity meets the minimum detection threshold for their specific device architecture.

Positive Control Mutagen with Defined Isomer-Specific Potency

For Ames test validation or environmental mutagen screening, 2-nitrofluorenone provides a reliably higher mutagenic response compared to 3-nitrofluorenone [1]. This makes it a superior positive control when a strong, reproducible signal is required. Laboratories should standardize on the 2-isomer for consistency across studies, noting that even positional isomers yield different dose-response curves in Salmonella assays.

Accessible Precursor for NADH Biosensor Mediator Development

While 2,4,7-trinitrofluorenone (TNF) is the optimized electrocatalyst for NADH oxidation with a rate constant of 8 × 10⁴ M⁻¹ s⁻¹ [1], mononitrofluorenones serve as more readily available starting points for synthesizing novel mediator derivatives. Researchers exploring structure-activity relationships or seeking to balance catalytic activity with synthetic effort should consider mononitrofluorenone as a practical entry point into the nitrofluorenone mediator family.

Functional Probe in Photosynthetic Electron Transport Studies

2-Nitrofluorenone can fully substitute for the native phylloquinone in photosystem I reaction centers, mediating electron transfer from A₀⁻ to iron-sulfur clusters [1]. Its performance is equivalent to anthrone in this assay, providing researchers with an alternative chemical scaffold for probing the phylloquinone binding site. This is particularly useful when anthrone's fluorescence or chemical reactivity interferes with detection methods, or when a nitroarene-based probe is desired for comparative structure-function analysis.

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